N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide
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Overview
Description
N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with carbonic dihydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dibromo and hydroxyphenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide.
Carbonic dihydrazide: Another precursor used in the synthesis.
N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylene]-2-naphthohydrazide: A structurally similar compound with different applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H10Br4N4O3 |
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Molecular Weight |
613.9 g/mol |
IUPAC Name |
1,3-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H10Br4N4O3/c16-9-1-7(13(24)11(18)3-9)5-20-22-15(26)23-21-6-8-2-10(17)4-12(19)14(8)25/h1-6,24-25H,(H2,22,23,26)/b20-5+,21-6+ |
InChI Key |
DMJYGRCLCIVOBV-FKGLALOMSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
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